Cas no 933740-86-4 (4-(1,3-thiazol-2-yl)butan-2-one)
4-(1,3-thiazol-2-yl)butan-2-one Chemical and Physical Properties
Names and Identifiers
-
- 2-Butanone,4-(2-thiazolyl)-
- 4-(1,3-thiazol-2-yl)butan-2-one
- SCHEMBL4574427
- AKOS017413463
- FT-0735939
- F8884-7140
- 4-(thiazol-2-yl)butan-2-one
- 933740-86-4
- 2-Butanone, 4-(2-thiazolyl)-
- EN300-1265835
- DA-40398
-
- Inchi: 1S/C7H9NOS/c1-6(9)2-3-7-8-4-5-10-7/h4-5H,2-3H2,1H3
- InChI Key: LLEUSJWJPIGVOJ-UHFFFAOYSA-N
- SMILES: S1C=CN=C1CCC(C)=O
Computed Properties
- Exact Mass: 155.04
- Monoisotopic Mass: 155.04
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.2A^2
- XLogP3: 0.9
4-(1,3-thiazol-2-yl)butan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM542055-100mg |
4-(1,3-Thiazol-2-yl)butan-2-one |
933740-86-4 | 97% | 100mg |
$264 | 2024-07-19 | |
| Chemenu | CM542055-250mg |
4-(1,3-Thiazol-2-yl)butan-2-one |
933740-86-4 | 97% | 250mg |
$390 | 2024-07-19 | |
| Chemenu | CM542055-1g |
4-(1,3-Thiazol-2-yl)butan-2-one |
933740-86-4 | 97% | 1g |
$1092 | 2024-07-19 | |
| TRC | T238356-100mg |
4-(1,3-thiazol-2-yl)butan-2-one |
933740-86-4 | 100mg |
$ 135.00 | 2022-06-03 | ||
| TRC | T238356-500mg |
4-(1,3-thiazol-2-yl)butan-2-one |
933740-86-4 | 500mg |
$ 500.00 | 2022-06-03 | ||
| TRC | T238356-1g |
4-(1,3-thiazol-2-yl)butan-2-one |
933740-86-4 | 1g |
$ 775.00 | 2022-06-03 | ||
| Enamine | EN300-1265835-0.05g |
4-(1,3-thiazol-2-yl)butan-2-one |
933740-86-4 | 95% | 0.05g |
$174.0 | 2023-07-10 | |
| Enamine | EN300-1265835-0.1g |
4-(1,3-thiazol-2-yl)butan-2-one |
933740-86-4 | 95% | 0.1g |
$257.0 | 2023-07-10 | |
| Enamine | EN300-1265835-0.25g |
4-(1,3-thiazol-2-yl)butan-2-one |
933740-86-4 | 95% | 0.25g |
$367.0 | 2023-07-10 | |
| Enamine | EN300-1265835-0.5g |
4-(1,3-thiazol-2-yl)butan-2-one |
933740-86-4 | 95% | 0.5g |
$579.0 | 2023-07-10 |
4-(1,3-thiazol-2-yl)butan-2-one Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 4-(1,3-thiazol-2-yl)butan-2-one
4-(1,3-Thiazol-2-yl)butan-2-one: A Comprehensive Overview
4-(1,3-Thiazol-2-yl)butan-2-one (CAS No. 933740-86-4) is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, characterized by its thiazole ring fused with a ketone group, has garnered attention due to its unique structural features and potential applications in drug development and material science. The compound's structure, comprising a five-membered thiazole ring attached to a butanone moiety, endows it with versatile chemical properties that make it a valuable substrate for further research and synthesis.
The thiazole ring in 4-(1,3-thiazol-2-yl)butan-2-one is a heterocyclic aromatic structure that contributes significantly to the compound's reactivity and stability. This ring system is known for its ability to participate in various chemical reactions, including nucleophilic aromatic substitution and conjugate addition reactions. Recent studies have highlighted the potential of this compound as a building block for synthesizing bioactive molecules, particularly in the context of medicinal chemistry.
One of the most notable aspects of 4-(1,3-thiazol-2-yl)butan-2-one is its role in the synthesis of bioactive compounds. Researchers have explored its utility in creating small molecules with potential therapeutic applications. For instance, derivatives of this compound have been investigated for their ability to modulate enzyme activity and interact with cellular targets, making them promising candidates for drug discovery.
In addition to its role in drug development, 4-(1,3-thiazol-2-yl)butan-2-one has also found applications in the field of material science. Its structural versatility allows for the creation of materials with tailored properties, such as improved thermal stability or enhanced electronic characteristics. Recent advancements in polymer chemistry have leveraged this compound as a monomer for synthesizing novel polymers with applications in advanced materials.
The synthesis of 4-(1,3-thiazol-2-yl)butan-2-one typically involves multi-step organic reactions. A common approach includes the formation of the thiazole ring through cyclization reactions followed by ketone functionalization. Researchers have optimized these synthetic pathways to improve yield and purity, ensuring that the compound can be produced efficiently for both academic and industrial purposes.
From an environmental perspective, understanding the degradation pathways and ecological impact of 4-(1,3-thiazol-2-yl)butan-2-one is crucial. Studies have shown that this compound undergoes biodegradation under specific conditions, minimizing its environmental footprint. This information is vital for industries utilizing this compound to ensure sustainable practices.
In conclusion, 4-(1,3-thiazol-2-yl)butan-2-one (CAS No. 933740-86-4) stands out as a versatile and valuable compound with diverse applications across multiple disciplines. Its unique chemical structure and reactivity make it an attractive target for researchers aiming to develop innovative solutions in medicine and materials science. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic research and industrial applications.
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